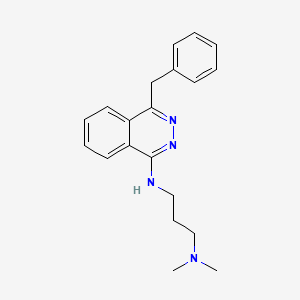
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-benzyl-1-phthalazinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPDP is a heterocyclic compound that contains a phthalazine ring, which is a fused aromatic ring system.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The condensation reactions involving derivatives similar to N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine have been a subject of interest due to their potential to form various heterocyclic compounds. For instance, the condensation of phthalic anhydride with 1,3-propanediamine can lead to the formation of complex heterocycles, indicating the potential utility of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine in synthesizing novel compounds with potentially significant biological or material properties (Gaozza, Grinberg, & Lamdan, 1972).
Material Science and Polymer Development
The structural motif present in N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine has been explored for the development of high-performance polymers. For example, aromatic polyamides incorporating unsymmetrical diamines containing the phthalazinone moiety have been synthesized, leading to polymers with high thermal stability and solubility in various solvents. This research indicates the compound's utility in creating materials with desirable physical properties for industrial applications (Cheng, Jian, & Mao, 2002).
Molecular Interactions and Supramolecular Chemistry
The study of molecular interactions, especially in the context of hydrogen bonding and weak intermolecular forces, is another area where derivatives of N1-(4-benzyl-1-phthalazinyl)-N3,N3-dimethyl-1,3-propanediamine show promise. Research into multi-component molecular solids has highlighted the role of strong hydrogen bonds and weaker C-H⋯F and C-H⋯O interactions in forming supramolecular structures, suggesting potential applications in designing novel crystal architectures and materials (Wang, Hu, Wang, Liu, & Huang, 2014).
Sensing and Separation Technologies
The compound's structural framework has been utilized in the development of metal-organic frameworks (MOFs) for sensing and separation applications. Anionic MOFs with mesoporous structures have been constructed, demonstrating capabilities in separating large molecules based on ionic selectivity. Additionally, these MOFs exhibit solvatochromic behavior, making them potential candidates for sensing small molecules (Sun, Wang, Qin, Jin, Su, Huang, & Shao, 2013).
Propiedades
IUPAC Name |
N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCLFHBJAVGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
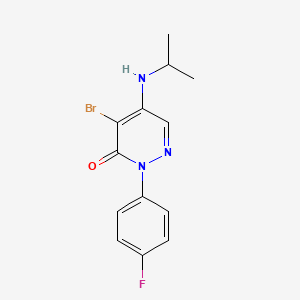
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
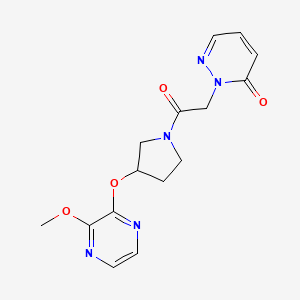
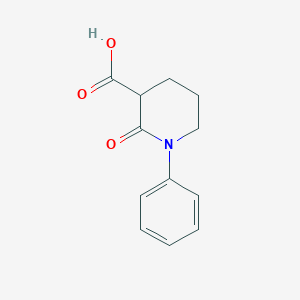


![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
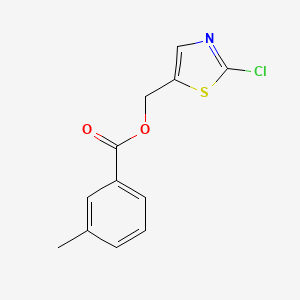

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)
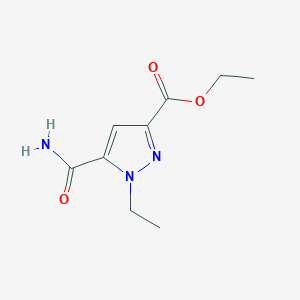
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)